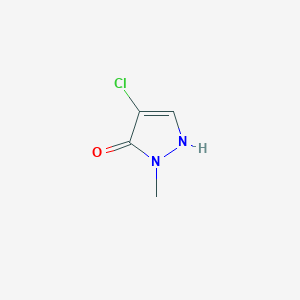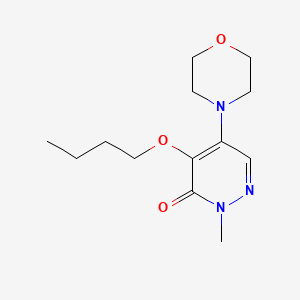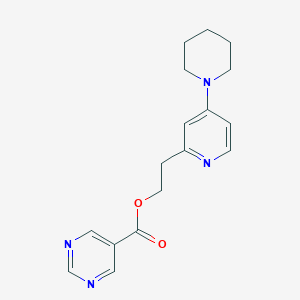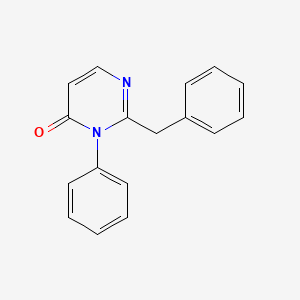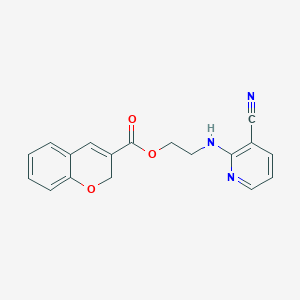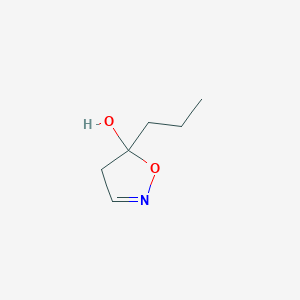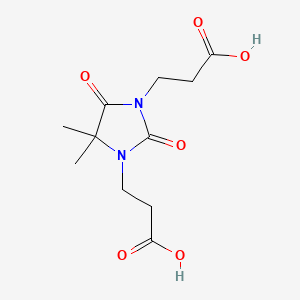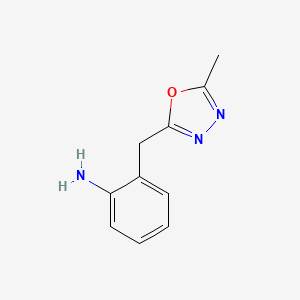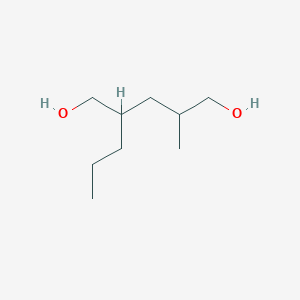
2-Methyl-4-propylpentane-1,5-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-4-propylpentane-1,5-diol is an organic compound belonging to the class of diols, which are characterized by the presence of two hydroxyl groups (-OH) attached to different carbon atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-propylpentane-1,5-diol can be achieved through several methods. One common approach involves the esterification of a mixed dibasic acid with a higher fatty alcohol, followed by hydrogenation under catalytic conditions . This method is advantageous as it avoids the need for catalyst separation after the esterification reaction, simplifying the process and improving yield.
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale esterification and hydrogenation processes. The use of continuous flow reactors and advanced catalytic systems can enhance efficiency and scalability, making the compound more accessible for various applications.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-4-propylpentane-1,5-diol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds such as aldehydes or ketones.
Reduction: The compound can be reduced to form hydrocarbons.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes, ketones, and carboxylic acids.
Reduction: Alkanes and other hydrocarbons.
Substitution: Halogenated compounds and other derivatives.
Aplicaciones Científicas De Investigación
2-Methyl-4-propylpentane-1,5-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a solvent in various chemical reactions.
Medicine: It is investigated for its antimicrobial properties and potential use in dermatological formulations.
Mecanismo De Acción
The mechanism of action of 2-Methyl-4-propylpentane-1,5-diol involves its interaction with biological membranes and proteins. The hydroxyl groups facilitate hydrogen bonding with cellular components, enhancing the compound’s ability to penetrate biological barriers and exert its effects. This property is particularly useful in enhancing the percutaneous absorption of drugs and other active substances .
Comparación Con Compuestos Similares
Similar Compounds
Pentane-1,5-diol: Similar in structure but lacks the methyl and propyl substituents.
2-Methylpentane-2,4-diol: Shares the methyl group but differs in the position of hydroxyl groups.
Propane-1,2-diol (Propylene Glycol): Commonly used in dermatology but has different chemical properties and applications.
Uniqueness
2-Methyl-4-propylpentane-1,5-diol is unique due to its specific arrangement of hydroxyl groups and alkyl substituents, which confer distinct chemical and physical properties. These properties make it particularly effective as a solvent, antimicrobial agent, and percutaneous absorption enhancer, distinguishing it from other similar compounds .
Propiedades
Fórmula molecular |
C9H20O2 |
|---|---|
Peso molecular |
160.25 g/mol |
Nombre IUPAC |
2-methyl-4-propylpentane-1,5-diol |
InChI |
InChI=1S/C9H20O2/c1-3-4-9(7-11)5-8(2)6-10/h8-11H,3-7H2,1-2H3 |
Clave InChI |
BNMHDPZDANSITP-UHFFFAOYSA-N |
SMILES canónico |
CCCC(CC(C)CO)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Chloro-5-{[(propan-2-yl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B12921872.png)
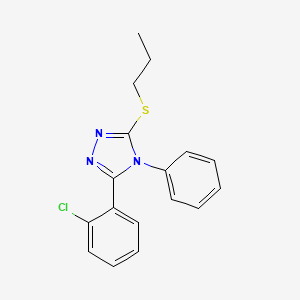
![N-[(Quinoxalin-2-yl)methyl]-N-(4-sulfamoylphenyl)formamide](/img/structure/B12921879.png)
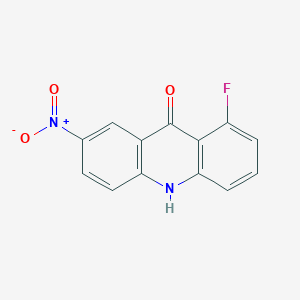

![2H-Isoxazolo[2,3-a]pyridine, 2-butylhexahydro-](/img/structure/B12921885.png)
